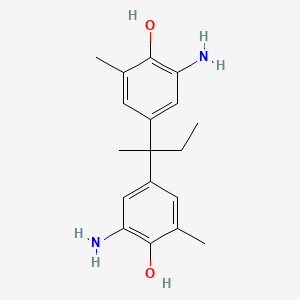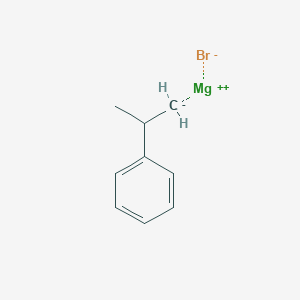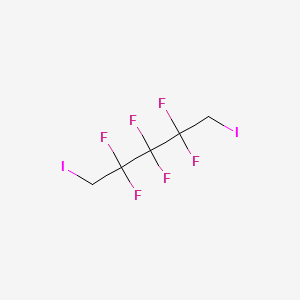
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two iodine atoms attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane typically involves the fluorination of a suitable precursor, followed by iodination. One common method involves the use of hexafluoropentane as a starting material, which is then subjected to iodination under controlled conditions. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of hexafluoropentane derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hexafluoropentane derivatives, such as hexafluoropentanol, hexafluoropentylamine, and hexafluoropentanoic acid.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane involves its interaction with various molecular targets and pathways. The fluorine atoms contribute to the compound’s high electronegativity and chemical stability, while the iodine atoms provide sites for further functionalization. These properties enable the compound to participate in a wide range of chemical reactions and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A similar compound with hydroxyl groups instead of iodine atoms.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Contains additional fluorine atoms and a longer carbon chain.
2,2,3,3-Tetrafluoro-1,4-butanediol: A shorter chain fluorinated compound with fewer fluorine atoms.
Uniqueness
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of high electronegativity from fluorine and the reactivity of iodine makes this compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
33619-80-6 |
|---|---|
Formule moléculaire |
C5H4F6I2 |
Poids moléculaire |
431.88 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexafluoro-1,5-diiodopentane |
InChI |
InChI=1S/C5H4F6I2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2H2 |
Clé InChI |
PBKHWENQPZMMMA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(CI)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


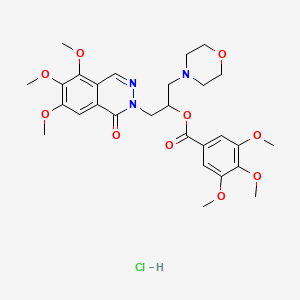
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
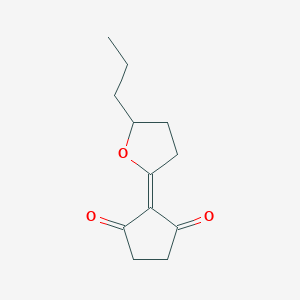
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
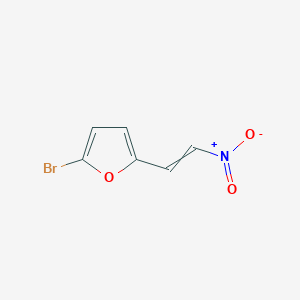
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)

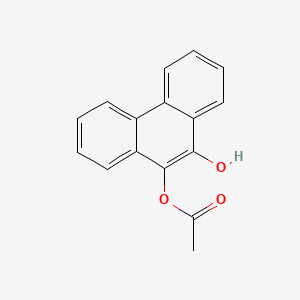

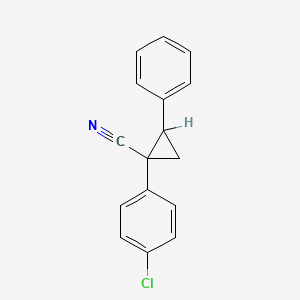
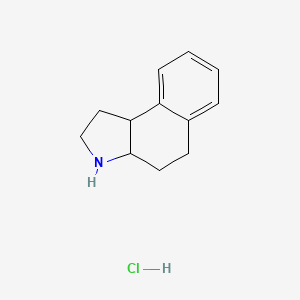
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
